molecular formula C9H10ClNO2 B14161780 4-Chloro-2-methylphenyl methylcarbamate CAS No. 3942-58-3

4-Chloro-2-methylphenyl methylcarbamate

Cat. No.: B14161780
CAS No.: 3942-58-3
M. Wt: 199.63 g/mol
InChI Key: YGMYJWRJPQYYFY-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl methylcarbamate is a chemical compound with the molecular formula C9H10ClNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylphenyl methylcarbamate typically involves the reaction of 4-chloro-2-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:

    Starting Materials: 4-Chloro-2-methylphenol and methyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.

    Catalysts: Catalysts such as tertiary amines or metal salts may be used to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity. The process may also involve purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

4-Chloro-2-methylphenyl methylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of normal nerve function. This mechanism is similar to other carbamate pesticides, which act as neurotoxins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-chloro-4-methylphenyl)carbamate
  • Methyl N-(5-chloro-2-methylphenyl)carbamate
  • Methyl N-(2-chloro-6-methylphenyl)carbamate

Comparison

4-Chloro-2-methylphenyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.

Properties

CAS No.

3942-58-3

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) N-methylcarbamate

InChI

InChI=1S/C9H10ClNO2/c1-6-5-7(10)3-4-8(6)13-9(12)11-2/h3-5H,1-2H3,(H,11,12)

InChI Key

YGMYJWRJPQYYFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)NC

Origin of Product

United States

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